molecular formula C7H14O3 B1267728 1,1-Diethoxyacetone CAS No. 5774-26-5

1,1-Diethoxyacetone

Cat. No. B1267728
CAS RN: 5774-26-5
M. Wt: 146.18 g/mol
InChI Key: SDMOBEHDSJVJHU-UHFFFAOYSA-N
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Description

1,1-Diethoxyacetone is a compound of interest in various chemical reactions and has been studied for its molecular structure, synthesis pathways, and reactions. It is involved in the formation and study of various chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 1,1-Diethoxyacetone, such as dihydroxyacetone dimers, has been explored through reactions with triethyl orthoformate and ethanol, leading to stable diethyl ethers with distinct cis- and trans-isomers, characterized by NMR spectroscopy and X-ray crystallography (Waagen et al., 1994). Additionally, chiral building blocks for antiviral agents have been synthesized from related compounds via lipase-catalyzed transesterification (Terao et al., 1991).

Molecular Structure Analysis

The molecular structure and conformational composition of dihydroxyacetone, closely related to 1,1-Diethoxyacetone, were studied through gas-phase electron diffraction, revealing a mixture of three conformers with details on their equilibrium structural parameters (Dorofeeva et al., 2007).

Chemical Reactions and Properties

Research on the thermal and photochemical reactions of biacetyl with 1,1-diethoxyethene shows complementary outcomes leading to different cycloadducts, showcasing the versatility in reactivity and potential for diverse chemical applications (Mattay et al., 1984).

Physical Properties Analysis

The study of the unusual stability of cis-2,5-diethoxy-2,5-bis(hydroxymethyl)-1,4-dioxane gives insight into the physical stability of compounds related to 1,1-Diethoxyacetone, highlighting the role of conformation in determining physical properties (Yuasa et al., 1999).

Chemical Properties Analysis

Investigations into the Michael addition reactions with 1,1-Diethoxybut-3-yn-2-one, a compound analogous to 1,1-Diethoxyacetone, explore the chemical reactivity and provide insights into the synthesis of β-substituted α,β-unsaturated ketones, indicating a wide range of chemical properties and synthetic possibilities (Sengee & Sydnes, 2011).

Scientific Research Applications

Chemical Structure and Properties

1,1-Diethoxyacetone is a chemical compound with interesting properties and applications. It has been studied in various chemical reactions, such as the formation of dihydroxyacetone dimers. For instance, 1,3-Dihydroxy-2-propanone (dihydroxyacetone) forms an equilibrium in aqueous solutions and reacts with triethyl orthoformate and ethanol, leading to stable diethyl ethers with distinct structures (Waagen et al., 1994).

Reactivity and Applications in Organic Synthesis

1,1-Diethoxyacetone is notable for its reactivity in organic synthesis. It has been used in Michael Addition reactions with various nitrogen and oxygen nucleophiles, producing good to excellent yields. These reactions often lead to the formation of β-substituted α,β-unsaturated ketones in a stereospecific manner (Myagmarsuren Sengee & L. Sydnes, 2011).

Applications in Biochemistry and Medicine

In biochemistry and medical research, compounds related to 1,1-Diethoxyacetone, such as acetoacetate, have been studied for their effects on the brain and their potential therapeutic applications. For example, acetoacetate has been investigated for its effects on voltage-dependent Ca2+ channels in hippocampal cells and its potential to suppress seizures (Kadowaki et al., 2017).

Metabolic Engineering

The related compound 1,3-Dihydroxyacetone has been studied for its potential in metabolic engineering. Research has focused on improving the yield of 1,3-Dihydroxyacetone through genetic engineering and fermentation process regulation (Lihui Sun et al., 2010).

Environmental and Industrial Applications

1,1-Diethoxyacetone and its derivatives have also been investigated for their potential environmental and industrial applications. For example, 1,1-diethoxyethane, a related compound, has been studied as an additive in diesel engines for emission improvement. This research explored its production methods and impact on pollutant emissions (Frusteri et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, Acetal, indicates that it is a highly flammable liquid and vapor that causes skin and eye irritation . It’s important to handle such compounds with care, using appropriate protective equipment and following safety guidelines.

properties

IUPAC Name

1,1-diethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOBEHDSJVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879011
Record name 2-Propanone, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxyacetone

CAS RN

5774-26-5
Record name 1,1-Diethoxyacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53168
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxypropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to deliver a scientific opinion on the implications …
Number of citations: 8 efsa.onlinelibrary.wiley.com
M Adamczyk, SR Akireddy, DD Johnson, PG Mattingly… - Tetrahedron, 2003 - Elsevier
A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones were prepared from 2-amino-3,5-dibromopyrazine. The concise synthesis of coelenterazine (5j), in three steps, 48% overall yield …
Number of citations: 108 www.sciencedirect.com
X Lu, D Wang, H Guo, P Xiu, J Chen, Y Qin… - Chinese Journal of …, 2022 - Elsevier
This study performed catalytic depolymerization of alkali lignin over Ni-based catalysts. Effects of different promoters (Zr and W), Ni loadings, reaction temperatures, and the addition of …
Number of citations: 4 www.sciencedirect.com
EA Braude, EA Evans - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
2-Hydroxy-2: Pdimethylpent-3-en-1-a1 has been prepared in high yield from isobutenyl-lithium and pyruvaldehyde diethyl acetal and has been converted into 2: 4-dimethylpenta-2: …
Number of citations: 20 pubs.rsc.org
Y Qian, L Zhang, Y Sun, Y Tang, D Li… - Journal of Food …, 2021 - Wiley Online Library
In order to differentiate and characterize Chinese Luzhou‐flavor liquor according to geographical origins, the volatile flavor compounds were analyzed for forty commercial Luzhou‐…
Number of citations: 11 ift.onlinelibrary.wiley.com
T Jiang, M Li - Bioluminescence: Methods and Protocols, Volume 1, 2022 - Springer
Bioluminescence (BL), the emission light resulting from the enzyme-catalyzed oxidative reaction, is a powerful imaging modality for monitoring biological phenomena both in vitro and in …
Number of citations: 4 link.springer.com
C Ubeda, D Cortejosa, ML Morales, RM Callejón… - Food Research …, 2023 - Elsevier
The aim of this work was to study the differentiating volatile profiles of the Spanish protected designation of origin (PDO) fortified wines obtained by headspace solid phase …
Number of citations: 3 www.sciencedirect.com
E Lindberg - Nat. Med, 2008 - ir.library.osaka-u.ac.jp
Molecular imaging allows for the visualization and quantification of biological processes at the cellular and subcellular levels within intact living organisms. This biomedical research …
Number of citations: 2 ir.library.osaka-u.ac.jp
I Chóez-Guaranda, F Espinoza-Lozano… - Molecules, 2023 - mdpi.com
Ecuador is one of the major cocoa producers worldwide, but its productivity has lately been affected by diseases. Endophytic biocontrol agents have been used to minimize pathogenic …
Number of citations: 1 www.mdpi.com
Y Zhou, B Zhao, L Wang, T Li, H Ye, S Li, M Huang… - Foods, 2022 - mdpi.com
Ethanol has great effects on the adsorption of phthalate acid esters (PAEs) on activated carbon (AC), which are usually overlooked and hardly studied. This study investigated the …
Number of citations: 2 www.mdpi.com

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